

# ATTO 590 Maleimide: An In-depth Technical Guide to Photostability and Photobleaching

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## Compound of Interest

Compound Name: ATTO 590 maleimide

Cat. No.: B15138530

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## Introduction

**ATTO 590 maleimide** is a fluorescent probe belonging to the rhodamine family of dyes.<sup>[1][2][3]</sup> Renowned for its exceptional photostability, high fluorescence quantum yield, and strong absorption, ATTO 590 has become an invaluable tool in a wide array of high-sensitivity fluorescence applications.<sup>[2][4]</sup> Its maleimide functional group allows for covalent labeling of thiol groups, making it particularly well-suited for site-specific modification of proteins and peptides at cysteine residues.<sup>[5][6]</sup> This technical guide provides a comprehensive overview of the photophysical properties of **ATTO 590 maleimide**, with a special focus on its photostability and photobleaching characteristics. Detailed experimental protocols for protein conjugation and the evaluation of photostability are also presented to aid researchers in harnessing the full potential of this robust fluorophore.

## Core Photophysical Properties

ATTO 590 is characterized by its strong absorption and emission in the orange-red region of the visible spectrum.<sup>[7]</sup> The dye's rigid molecular structure contributes to its remarkable thermal and photostability.<sup>[4]</sup> A summary of its key photophysical parameters is provided in the table below.

Property	Value	Reference
Excitation Maximum ( $\lambda_{abs}$ )	593 nm	[2][3]
Emission Maximum ( $\lambda_{em}$ )	622 nm	[2][3]
Molar Extinction Coefficient ( $\epsilon_{max}$ )	120,000 M <sup>-1</sup> cm <sup>-1</sup>	[2][3]
Fluorescence Quantum Yield ( $\Phi_f$ )	0.80	[2]
Fluorescence Lifetime ( $\tau_{fl}$ )	3.7 ns	[2][3]

## Photostability and Photobleaching

A key advantage of ATTO 590 is its high resistance to photobleaching, a process where the fluorophore irreversibly loses its ability to fluoresce upon prolonged exposure to excitation light. This high photostability makes it an excellent choice for demanding applications such as single-molecule detection, super-resolution microscopy (PALM, dSTORM, STED), and fluorescence in-situ hybridization (FISH).[2][7]

While a specific photobleaching quantum yield ( $\Phi_b$ ) for ATTO 590 is not readily available in the literature, its performance in applications requiring intense and prolonged illumination underscores its robust nature compared to other fluorescent dyes. The photostability of a fluorophore is often characterized by its photobleaching half-life ( $t_{1/2}$ ), the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.

## Experimental Protocols

### Protein Labeling with ATTO 590 Maleimide

This protocol outlines the steps for conjugating **ATTO 590 maleimide** to a protein via its cysteine residues.

Materials:

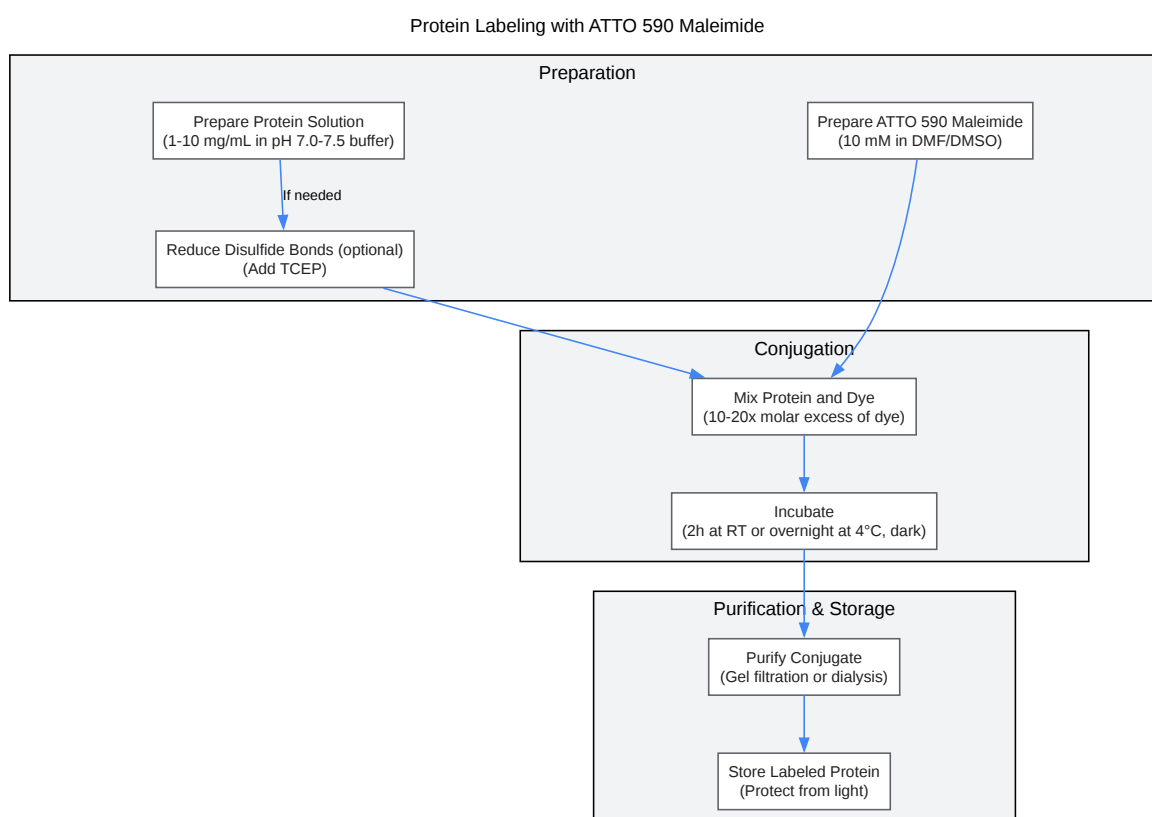
- **ATTO 590 maleimide**

- Protein of interest (containing accessible cysteine residues)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Reaction Buffer: Phosphate-buffered saline (PBS) or another suitable buffer at pH 7.0-7.5 (e.g., HEPES, Tris). The buffer should be degassed.[6]
- Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) to reduce disulfide bonds.
- Purification column (e.g., gel filtration, dialysis)

#### Procedure:

- Protein Preparation:
  - Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[6]
  - If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[5][6] If using DTT, the excess DTT must be removed by dialysis before adding the dye.[5]
- Dye Preparation:
  - Prepare a 10 mM stock solution of **ATTO 590 maleimide** in anhydrous DMF or DMSO.[5] This should be done immediately before use.
- Conjugation Reaction:
  - Add a 10-20 fold molar excess of the **ATTO 590 maleimide** stock solution to the protein solution.[5]
  - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[5]
- Purification:

- Remove the unreacted dye from the labeled protein using a gel filtration column, dialysis, or other suitable purification method.
- Storage:
  - Store the purified conjugate under the same conditions as the unlabeled protein, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C or -80°C.



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Workflow for protein labeling with **ATTO 590 maleimide**.

## Measurement of Photobleaching Half-life

This protocol provides a general method for determining the photobleaching half-life of **ATTO 590 maleimide**-labeled biomolecules using fluorescence microscopy.

#### Materials:

- **ATTO 590 maleimide**-labeled sample
- Microscope slides and coverslips
- Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera
- Appropriate filter set for ATTO 590 (Excitation ~590 nm, Emission ~620 nm)
- Image analysis software (e.g., ImageJ/Fiji)

#### Procedure:

- Sample Preparation:
  - Immobilize the labeled molecules on a microscope slide to prevent diffusion. This can be achieved by drying a solution of the sample on the slide or by embedding it in a polymer matrix.
- Microscope Setup:
  - Turn on the fluorescence microscope and allow the light source to stabilize.
  - Select the appropriate filter set for ATTO 590.
  - Adjust the illumination intensity to a level that provides a good signal-to-noise ratio. It is crucial to maintain the same illumination intensity throughout the experiment.
- Image Acquisition:
  - Acquire an initial image ( $t=0$ ).
  - Continuously illuminate the sample.
  - Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased significantly.

- Data Analysis:
  - Open the image series in an image analysis software.
  - Select a region of interest (ROI) within the illuminated area.
  - Measure the mean fluorescence intensity of the ROI for each image in the time series.
  - Correct for background fluorescence by measuring the intensity of a region with no sample and subtracting it from the ROI intensity at each time point.
  - Normalize the background-corrected intensity values to the initial intensity at  $t=0$ .
  - Plot the normalized fluorescence intensity as a function of time.
  - The photobleaching half-life ( $t_{1/2}$ ) is the time at which the fluorescence intensity drops to 50% of its initial value.



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Workflow for photobleaching half-life determination.

## Conclusion

**ATTO 590 maleimide** stands out as a superior fluorescent probe for applications demanding high photostability and brightness. Its robust nature against photobleaching ensures reliable and reproducible results in long-term imaging experiments and single-molecule studies. By following the detailed protocols provided in this guide, researchers can effectively label their biomolecules of interest and characterize the photostability of the resulting conjugates, thereby optimizing their experimental designs and advancing their scientific discoveries.

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